N-(4-chlorobenzyl)-2-methoxybenzamide
Description
Significance of Benzamide (B126) Scaffolds in Modern Drug Discovery
The benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.gov Benzamide derivatives are recognized for their diverse pharmacological activities, including antimicrobial, analgesic, anticancer, and carbonic anhydrase inhibitory properties. nih.gov The versatility of the benzamide core allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has led to the development of benzamides as potent and selective agents for a range of biological targets. For instance, substituted benzamides have been successfully developed as antipsychotics and antihypertensives. ctppc.org The N-benzylbenzamide substructure, in particular, has been explored for its potential as tubulin polymerization inhibitors with antitumor activities and as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgnih.gov
Overview of N-(4-chlorobenzyl)-2-methoxybenzamide as a Pre-clinical Research Candidate
This compound is a synthetic compound that is currently in the pre-clinical phase of research. Its chemical structure features a central benzamide core with a 4-chlorobenzyl group attached to the nitrogen atom and a 2-methoxy group on the benzoyl ring. The combination of these specific functional groups suggests potential for biological activity, drawing from the established roles of each component in medicinal chemistry. The 4-chloro substitution on the benzyl (B1604629) ring can influence the compound's lipophilicity and metabolic stability, while the 2-methoxy group on the benzoyl ring can affect its conformation and interaction with biological targets. nih.govdrughunter.com Research on analogous compounds suggests that this compound could be investigated for a variety of therapeutic applications, including oncology and metabolic diseases. nih.govresearchgate.net
Historical Context of Related Benzamide Derivative Research
The exploration of benzamide derivatives in medicinal chemistry has a rich history. Early research into substituted benzamides led to the discovery of compounds with significant central nervous system activity, such as the antipsychotic drug metoclopramide. nih.gov Subsequent investigations expanded the therapeutic potential of this class of compounds. For example, research into N-benzylbenzamide derivatives has identified them as a novel class of potent tyrosinase inhibitors. researchgate.net More recently, the focus has shifted towards developing benzamide derivatives as targeted therapies. A notable example is the design of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors for cancer therapy. nih.gov Another area of active research involves the development of 2-methoxybenzamide (B150088) derivatives as inhibitors of the hedgehog signaling pathway, which is implicated in various cancers. nih.gov This historical progression highlights the enduring importance of the benzamide scaffold and provides a foundation for the investigation of novel derivatives like this compound.
Interactive Data Tables
Table 1: Preclinical Research on Related Benzamide Derivatives
| Compound Class | Investigated Activity | Key Findings |
| N-benzylbenzamides | Tubulin Polymerization Inhibition | Compound 20b showed significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov |
| N-benzylbenzamides | Dual sEH/PPARγ Modulation | A submicromolar modulator 14c (sEH IC50 = 0.3 μM / PPARγ EC50 = 0.3 μM) was identified. acs.orgresearchgate.net |
| 2-methoxybenzamide derivatives | Hedgehog Signaling Pathway Inhibition | Compound 21 demonstrated potent Hh pathway inhibition with a nanomolar IC50 value. nih.gov |
| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | Neuroleptic Activity | Was found to be 13 and 408 times more potent than haloperidol (B65202) and metoclopramide, respectively. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
PDJUGMBGZLVSBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzyl 2 Methoxybenzamide
Established Synthetic Routes for N-(4-chlorobenzyl)-2-methoxybenzamide Analogues
The synthesis of this compound and its derivatives predominantly relies on robust and well-documented reactions for amide bond formation. These methods include direct coupling of carboxylic acids and amines, reactions involving more reactive carboxylic acid derivatives, and advanced catalytic processes.
Amide Bond Formation Strategies
The most direct route to this compound involves the coupling of 2-methoxybenzoic acid and (4-chlorophenyl)methanamine. However, the direct reaction is inefficient due to the basicity of the amine leading to the formation of an unreactive carboxylate salt. researchgate.net To overcome this, coupling reagents are employed to activate the carboxylic acid. A common and effective method utilizes a combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
The general mechanism for this DCC/HOBt mediated coupling proceeds as follows:
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
HOBt rapidly reacts with this intermediate to form an activated benzotriazolyl ester, releasing dicyclohexylurea (DCU) as a byproduct.
The amine then performs a nucleophilic attack on the carbonyl carbon of the activated ester, forming a tetrahedral intermediate which collapses to yield the final amide product and regenerate HOBt.
This strategy has been successfully applied to the synthesis of structurally similar compounds, such as N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, demonstrating its utility for this class of molecules. researchgate.net Other coupling systems, such as N,N′-diisopropylcarbodiimide (DIC) with HOBt, are also used for the synthesis of N-phenylbenzamide derivatives. mdpi.com
Nucleophilic Substitution Approaches for Benzamide (B126) Formation
An alternative and highly effective strategy involves a two-step nucleophilic acyl substitution. This pathway first converts the carboxylic acid into a more reactive derivative, typically an acyl chloride, which then readily reacts with the amine.
2-methoxybenzoic acid can be converted to 2-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is highly electrophilic and reacts smoothly with (4-chlorophenyl)methanamine. A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This method, known as the Schotten-Baumann reaction when performed in a two-phase system, is a cornerstone of amide synthesis.
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide from 3-methoxybenzoyl chloride and 2-amino-5-chlorobenzophenone (B30270) in dichloromethane (B109758) (DCM) at room temperature exemplifies this approach. Similarly, a wide range of N-substituted benzamides have been prepared by first converting the corresponding benzoic acid to its acid chloride with SOCl₂ and then reacting it with the desired amine. nih.gov
The general steps are:
Activation: Reaction of 2-methoxybenzoic acid with SOCl₂ to form 2-methoxybenzoyl chloride.
Coupling: Reaction of the acyl chloride with (4-chlorophenyl)methanamine, typically in the presence of a non-nucleophilic base.
This approach is often preferred for its high yields and the commercial availability of various substituted benzoyl chlorides and benzylamines.
Cobalt-Catalyzed Aminocarbonylation of Thiols for Benzamide Synthesis
A more modern and less conventional approach to benzamide synthesis is through transition-metal-catalyzed carbonylative coupling reactions. One such method is the cobalt-catalyzed aminocarbonylation of thiols. This process uses thiols and amines as starting materials in the presence of a cobalt catalyst and a carbon monoxide (CO) source to construct the amide bond.
While the direct synthesis of this compound via this method has not been specifically reported, the methodology has been successfully applied to a wide range of aromatic thiols and amines to produce various benzamide analogues. For instance, the reaction of 4-methoxythiophenol with various amines under cobalt catalysis yields the corresponding 4-methoxybenzamides. The reaction is typically mediated by dicobalt octacarbonyl (Co₂(CO)₈).
The reaction demonstrates broad applicability, and various benzamide derivatives have been synthesized with moderate to good yields. A selection of these is presented in the table below.
| Thiol Substrate | Amine Substrate | Benzamide Product | Yield (%) |
|---|---|---|---|
| 4-Methoxythiophenol | Benzylamine | N-Benzyl-4-methoxybenzamide | 78 |
| 4-Methoxythiophenol | 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-4-methoxybenzamide | 65 |
| Thiophenol | 4-Chlorobenzylamine | N-(4-Chlorobenzyl)benzamide | 51 |
| 4-Bromothiophenol | 4-Chlorobenzylamine | 4-Bromo-N-(4-chlorobenzyl)benzamide | 45 |
| 4-Methoxythiophenol | Phenethylamine | 4-Methoxy-N-phenethylbenzamide | 75 |
Exploration of Alternative Synthetic Pathways for this compound Derivatives
Beyond the established routes, research into novel synthetic methods continues, driven by the need for greater efficiency, milder conditions, and broader substrate scope. For this compound derivatives, this exploration often involves modifying existing scaffolds to build libraries of compounds for biological screening.
For example, the N-benzylbenzamide scaffold is a key pharmacophore for dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators. acs.org The synthesis of extensive libraries of these derivatives has been undertaken to explore structure-activity relationships (SAR). These syntheses often employ established amide bond formation techniques but apply them to a wide array of functionalized starting materials, demonstrating the versatility of the core synthetic routes in creating chemical diversity. acs.org
Other advanced, though less common, strategies for amide bond formation could be adapted for the synthesis of the target compound and its derivatives. These include:
Enzyme-catalyzed synthesis: Utilizing enzymes for amide bond formation offers high selectivity and environmentally benign conditions.
Friedel-Crafts Carboxamidation: Direct conversion of arenes to benzamides using reagents like cyanoguanidine in a superacid medium represents a fundamentally different approach to C-N bond formation.
These alternative pathways offer potential for developing more sustainable and efficient syntheses for this class of compounds.
Mechanistic Investigations of Reaction Pathways for this compound Formation and Decomposition
Understanding the reaction mechanisms is crucial for optimizing synthetic conditions and minimizing side products. The formation of this compound via the most common routes follows well-understood mechanistic pathways.
For nucleophilic acyl substitution reactions (Section 2.1.2), the mechanism involves the formation of a tetrahedral intermediate. When (4-chlorophenyl)methanamine attacks the carbonyl carbon of 2-methoxybenzoyl chloride, the carbon-oxygen double bond breaks, and a transient tetrahedral species is formed. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Proposed Intermediates and Transition States
In reactions involving the starting material 4-chlorobenzyl chloride (in a hypothetical nucleophilic substitution with a benzamide anion), the stability of the transition state is critical. Solvolysis studies of substituted benzyl (B1604629) chlorides show that the reaction can proceed through either a concerted (Sₙ2-like) or a stepwise (Sₙ1-like) mechanism. researchgate.netnih.gov The stepwise mechanism involves the formation of a benzyl carbocation intermediate. The presence of the electron-withdrawing chlorine atom on the phenyl ring slightly destabilizes this carbocation compared to an unsubstituted benzyl carbocation. The position of the transition state for these reactions can be influenced by the electronic nature of the substituents, a phenomenon known as the Hammond-effect. nih.gov While these studies focus on solvolysis, the principles governing the stability of intermediates and transition states are relevant to any reaction involving the cleavage of the C-Cl bond in 4-chlorobenzyl chloride.
For the cobalt-catalyzed aminocarbonylation, a proposed catalytic cycle involves several key intermediates:
Formation of a cobalt-thiolate complex.
Insertion of carbon monoxide (CO) into the cobalt-sulfur bond to form a thioacylcobalt intermediate.
Reaction with the amine (aminolysis), which cleaves the thioacylcobalt intermediate to release the amide product and regenerate a cobalt species that can re-enter the catalytic cycle.
These mechanistic insights provide a framework for understanding and controlling the synthesis of this compound and its analogues.
Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented in publicly available literature, the fundamental principles governing benzamide synthesis can be applied. The reaction to form the amide bond is generally considered to be thermodynamically favorable.
Thermodynamic studies on benzamide itself indicate that the aggregation of hydrotropes, which can be used to increase the solubility of reactants in aqueous media, is an exothermic process favored by a positive entropy change. acs.orgresearchgate.net The Gibbs free energy for this process tends to decrease as the temperature of the system increases. acs.orgresearchgate.net For the solid state of benzamide, the enthalpy of fusion, which is the heat absorbed when it melts, has been reported with values around 23.76 kJ/mol. nist.gov The enthalpy of sublimation, the energy required for the solid to go directly to a gas, is significantly higher, around 102 kJ/mol. nist.gov These values for the parent benzamide provide a baseline for understanding the energetic considerations in the synthesis and phase behavior of its derivatives.
Table 1: Thermodynamic Data for Benzamide
| Thermodynamic Parameter | Value | Units |
| Enthalpy of Fusion (ΔfusH) | 23.760 | kJ/mol |
| Enthalpy of Sublimation (ΔsubH°) | 102 ± 1 | kJ/mol |
Note: Data is for the parent compound benzamide and serves as an approximation for its derivatives.
Derivatization Strategies of the this compound Core Structure
The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a library of related compounds with potentially diverse properties. These derivatization strategies typically focus on substituent modifications on either the benzyl or the methoxybenzamide portions of the molecule, or through the synthesis of hybrid compounds.
Substituent Modifications on the Benzyl Moiety
Modifications to the 4-chlorobenzyl group can be envisioned to explore structure-activity relationships. While direct examples for the target compound are scarce, synthetic strategies for analogous structures provide a roadmap. For instance, in the synthesis of related benzamides, various anilines with different substituents are used. This suggests that a variety of substituted benzylamines could be employed in the initial synthesis to introduce different functional groups on the benzyl ring.
Substituent Modifications on the Methoxybenzamide Moiety
The 2-methoxybenzamide (B150088) portion of the molecule also presents opportunities for derivatization. Analogous to the synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, where a methyl group is present on the benzamide ring, other alkyl or functional groups could be introduced. researchgate.net The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide demonstrates that the aromatic ring of the benzamide can be further functionalized, in this case with a methylamino group. nih.gov This highlights the potential for introducing a range of substituents at various positions on the methoxybenzamide ring to modulate the compound's properties.
Hybrid Compound Synthesis Incorporating the Benzamide Core
The benzamide core is a versatile scaffold for the creation of hybrid molecules that combine its structural features with those of other chemical entities. For example, new 4-methylbenzamide (B193301) derivatives have been synthesized that incorporate 2,6-substituted purines. nih.gov This approach involves preserving the N-phenyl-4-methylbenzamide backbone and using purine (B94841) derivatives as substituents on the methyl group. nih.gov This strategy of linking the benzamide core to other biologically relevant moieties opens avenues for creating novel hybrid compounds with potentially enhanced or entirely new functionalities. The synthesis of N-(2-chlorophenyl)-4-methoxybenzamide and N-(4-chlorophenyl)-4-methoxybenzamide also points to the feasibility of altering the substitution patterns on both aromatic rings, leading to a wide array of structural analogs. researchgate.netguidechem.com
Advanced Spectroscopic and Structural Characterization of N 4 Chlorobenzyl 2 Methoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity and chemical environment of each atom in N-(4-chlorobenzyl)-2-methoxybenzamide can be established.
Proton (¹H) NMR Analysis
The predicted ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The anticipated chemical shifts (δ) are measured in parts per million (ppm).
The spectrum is expected to exhibit distinct signals corresponding to the protons of the 2-methoxybenzoyl and the 4-chlorobenzyl moieties. The aromatic protons on both rings will likely appear as complex multiplets in the downfield region, typically between 6.8 and 8.0 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom are expected to produce a characteristic signal, likely a doublet due to coupling with the amide proton, in the range of 4.5-4.7 ppm. The methoxy (B1213986) group (OCH₃) protons should appear as a sharp singlet further upfield, around 3.9 ppm. The amide proton (NH) is anticipated to be a broad singlet or a triplet, depending on the solvent and concentration, in the region of 6.5-8.5 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (2-methoxybenzoyl) | 7.8 - 8.0 | m | 1H |
| Aromatic (2-methoxybenzoyl) | 7.3 - 7.5 | m | 2H |
| Aromatic (2-methoxybenzoyl) | 6.9 - 7.1 | m | 1H |
| Aromatic (4-chlorobenzyl) | 7.2 - 7.4 | m | 4H |
| Benzylic CH₂ | ~4.6 | d | 2H |
| Methoxy OCH₃ | ~3.9 | s | 3H |
| Amide NH | 6.5 - 8.5 | br s or t | 1H |
| Note: This is an interactive data table based on predicted values. |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon of the 2-methoxybenzoyl ring attached to the methoxy group will be significantly affected by the oxygen atom and is predicted to be in the more downfield portion of this range. The benzylic carbon (CH₂) is anticipated to appear around 43-45 ppm, while the methoxy carbon (OCH₃) will be the most upfield signal, expected around 55-56 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~167.0 |
| C-O (Aromatic) | ~157.0 |
| C-Cl (Aromatic) | ~133.0 |
| Aromatic CH | 110.0 - 132.0 |
| Quaternary Aromatic | 125.0 - 140.0 |
| OCH₃ (Methoxy) | ~55.8 |
| CH₂ (Benzylic) | ~43.5 |
| Note: This is an interactive data table based on predicted values. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons on both the 2-methoxybenzoyl and 4-chlorobenzyl rings. It would also show a correlation between the amide proton (NH) and the benzylic protons (CH₂), confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal. For instance, the signal for the benzylic protons at ~4.6 ppm would show a cross-peak with the benzylic carbon signal at ~43.5 ppm. Similarly, the aromatic proton signals would be correlated with their respective aromatic carbon signals, aiding in the unambiguous assignment of the ¹³C NMR spectrum.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The vibrational frequencies are characteristic of specific bonds and molecular motions.
For this compound, the IR and Raman spectra would be expected to display several key absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be prominent, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed as a sharp peak around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1510-1570 cm⁻¹.
Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is anticipated to produce a strong band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). The C-N stretching vibration would likely be observed in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration from the chlorobenzyl group would be found in the lower frequency region, typically between 600 and 800 cm⁻¹.
Typical Vibrational Frequencies for N-benzylbenzamide Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch (Aryl Ether) | 1240 - 1260 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
| Note: This is an interactive data table based on typical values for related compounds. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated exact mass for the molecular formula C₁₅H₁₄ClNO₂ is 275.0713. HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition.
The fragmentation of N-substituted benzamides in mass spectrometry often follows predictable pathways. nih.gov For this compound, common fragmentation would involve cleavage of the amide bond. nih.gov The initial molecular ion [M]⁺• would be observed at an m/z corresponding to the molecular weight.
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of the 2-methoxybenzoyl cation (m/z 135) and the 4-chlorobenzylaminyl radical. The 2-methoxybenzoyl cation could further lose a molecule of carbon monoxide (CO) to form a methoxyphenyl cation (m/z 107).
Benzylic cleavage: Cleavage of the bond between the nitrogen and the benzylic carbon, resulting in the formation of the 4-chlorobenzyl cation (m/z 125) and a 2-methoxybenzamide (B150088) radical. The 4-chlorobenzyl cation is a particularly stable fragment.
McLafferty rearrangement is not expected for this molecule as it lacks a gamma-hydrogen on the N-substituent.
The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for fragments containing it, with a ratio of approximately 3:1 for the M and M+2 peaks.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions. researchgate.netnih.gov In the case of this compound, the mass spectrum would be expected to exhibit a series of characteristic fragment ions that provide valuable structural information. The fragmentation pathways are influenced by the presence of functional groups such as the amide linkage, the methoxy group, and the chloro-substituted benzyl (B1604629) moiety. nih.govresearchgate.net
Upon electron impact, the molecule is expected to form a molecular ion (M+•). The subsequent fragmentation can proceed through several pathways. A common fragmentation for amides is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of resonance-stabilized acylium ions.
Expected Fragmentation Pathways:
Formation of the 2-methoxybenzoyl cation: Cleavage of the C-N bond of the amide would yield a fragment corresponding to the 2-methoxybenzoyl cation.
Formation of the 4-chlorobenzyl cation: Cleavage of the N-CH2 bond would result in the formation of the 4-chlorobenzyl cation (tropylium ion). This fragment is often prominent in the mass spectra of benzyl-containing compounds. scielo.org.mx
Loss of functional groups: The molecular ion could also undergo the loss of small neutral molecules or radicals, such as the methoxy radical (•OCH3) from the benzoyl ring or a chlorine radical (•Cl) from the benzyl ring.
The relative abundances of these fragment ions would provide further insight into the stability of the respective ions and the lability of the corresponding bonds within the molecule.
Table 1: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Structure |
| 275/277 | Molecular ion [M]+• | C15H14ClNO2 |
| 135 | 2-Methoxybenzoyl cation | [C8H7O2]+ |
| 125/127 | 4-Chlorobenzyl cation | [C7H6Cl]+ |
| 107 | [C7H7O]+ | [C8H7O2 - CO]+ |
| 91 | Tropylium ion | [C7H7]+ |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group of the amide.
The benzoyl and benzyl chromophores are the primary contributors to the UV absorption. The presence of substituents on these rings, namely the methoxy group and the chlorine atom, will influence the position and intensity of the absorption maxima (λmax). The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands of the benzene (B151609) ring to which it is attached. Similarly, the chlorine atom can also act as an auxochrome.
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λmax Range (nm) | Associated Chromophore |
| π → π | 200 - 250 | Benzene ring (high energy) |
| π → π | 250 - 300 | Substituted benzene rings, C=O |
| n → π* | > 300 | Carbonyl group (C=O) |
Note: The exact λmax values and molar absorptivities (ε) would need to be determined experimentally and can be influenced by the solvent used.
X-ray Crystallography for Solid-State Structure Determination
In the solid state, molecules of this compound are expected to be organized in a specific crystal lattice, stabilized by a network of intermolecular interactions. Based on the crystal structures of similar amide-containing molecules, several types of non-covalent interactions are anticipated to play a crucial role in the crystal packing. nih.govnih.govunhas.ac.id
N-H···O Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is highly probable that intermolecular N-H···O hydrogen bonds will be a dominant feature in the crystal structure, linking molecules into chains, dimers, or more complex networks. nih.gov
The interplay of these various intermolecular forces will dictate the final crystal packing arrangement, influencing physical properties such as melting point and solubility.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule, and it provides a graphical representation of the regions involved in intermolecular contacts.
Based on analyses of similar molecules, the following contributions from different intermolecular contacts to the Hirshfeld surface can be anticipated: nih.govnih.govresearchgate.netresearchgate.net
H···H contacts: These are typically the most abundant contacts, reflecting the high proportion of hydrogen atoms on the molecular surface.
C···H/H···C contacts: These represent van der Waals interactions and weak C-H···π interactions.
O···H/H···O contacts: These are indicative of hydrogen bonding interactions, particularly the strong N-H···O and weaker C-H···O bonds.
C···C contacts: These can be indicative of π-π stacking interactions.
The quantitative data obtained from Hirshfeld surface analysis provides a detailed and insightful summary of the non-covalent interactions that stabilize the crystal structure.
Table 3: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Anticipated Contribution (%) | Type of Interaction |
| H···H | 30 - 50 | van der Waals |
| C···H/H···C | 20 - 35 | van der Waals, C-H···π |
| O···H/H···O | 10 - 25 | Hydrogen bonding |
| Cl···H/H···Cl | 5 - 15 | van der Waals, weak halogen bonding |
| C···C | 2 - 10 | π-π stacking |
Note: These are estimated ranges based on published data for similar compounds and would require experimental crystallographic data for precise determination.
Computational Chemistry and Molecular Modeling Studies of N 4 Chlorobenzyl 2 Methoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. nih.gov Once the geometry is optimized, various electronic properties can be calculated to describe the molecule's characteristics. researchgate.net
DFT calculations provide crucial data points that help characterize the molecule. For a compound like N-(4-chlorobenzyl)-2-methoxybenzamide, these calculations would reveal key electronic descriptors.
| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating local electron density. | Varies per atom |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. Higher values indicate a greater tendency to donate electrons. | -6.15 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate a greater tendency to accept electrons. | -1.05 |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). It indicates chemical stability. | 5.10 |
Note: The values in this table are illustrative and based on typical results from FMO analysis of related aromatic compounds. A smaller energy gap indicates higher chemical reactivity. acadpubl.eu
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. acadpubl.euchemrxiv.org The MEP map displays regions of varying electrostatic potential:
Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. They are associated with lone pairs on electronegative atoms.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack.
Neutral Regions (Green): These areas have a balanced electrostatic potential.
For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, identifying them as hydrogen bond acceptor sites. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, marking it as a hydrogen bond donor site. Such maps are crucial for understanding non-covalent interactions that govern ligand-receptor binding. walisongo.ac.idchemrxiv.org
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation and binding mode of one molecule (a ligand) to another (a receptor, typically a protein). nih.gov This technique is essential in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. semanticscholar.org
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. dergipark.org.tr This affinity is often expressed as a docking score or a free energy of binding (ΔG), typically in kcal/mol. A more negative value indicates a stronger and more stable interaction. dergipark.org.tr
While the specific targets for this compound require experimental validation, the benzamide (B126) scaffold is present in inhibitors of various important protein classes. Docking studies would be used to predict its affinity for targets such as protein kinases, histone deacetylases (HDACs), and dopamine receptors. semanticscholar.orgnih.govnih.gov
Table 3: Illustrative Binding Affinities of this compound with Potential Biological Targets
| Target Protein Class | Specific Example | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Protein Kinase | Rho-associated kinase 1 (ROCK1) | -8.5 |
| Dopamine Receptor | Dopamine D4 Receptor | -9.2 |
| Histone Deacetylase | HDAC2 | -7.8 |
Note: The values presented are hypothetical and serve to illustrate the type of data generated from molecular docking simulations. Actual binding affinities would need to be determined through specific docking studies against these protein structures.
Beyond predicting binding strength, molecular docking reveals the precise three-dimensional binding pose of the ligand within the protein's active site. researchgate.net It also identifies the specific amino acid residues that form key interactions stabilizing the ligand-protein complex. researchgate.net These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govnih.gov
Analysis of the binding pose of this compound would allow researchers to pinpoint which parts of the molecule are critical for binding. For example, the carbonyl oxygen might form a hydrogen bond with a backbone amide of a residue in the hinge region of a kinase, while the chlorobenzyl group could fit into a hydrophobic pocket.
Table 4: Potential Molecular Interactions Between this compound and a Hypothetical Kinase Active Site
| Interacting Group of Ligand | Type of Interaction | Key Interacting Amino Acid Residue |
|---|---|---|
| Amide N-H | Hydrogen Bond (Donor) | Asp160 (Side Chain) |
| Carbonyl C=O | Hydrogen Bond (Acceptor) | Met105 (Backbone) |
| Chlorobenzyl Ring | Hydrophobic & Pi-Pi Stacking | Phe80, Leu155 |
| Methoxybenzyl Ring | Hydrophobic Interaction | Val35, Ala50 |
Note: This table provides an illustrative example of the detailed interaction data that can be obtained from analyzing a molecular docking pose.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a protein-ligand complex, offering insights into its stability, flexibility, and the specific interactions that govern binding.
A crucial aspect of understanding the efficacy of a potential drug molecule like this compound is to assess the stability of the complex it forms with its target protein. MD simulations provide several metrics to characterize this stability. The root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions is a key indicator of conformational stability. A stable complex will typically exhibit a low and converging RMSD value over the simulation time, indicating that it has reached a stable equilibrium state.
Another important metric is the root-mean-square fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. Analysis of RMSF can reveal which parts of the protein become more or less flexible upon ligand binding, providing insights into the mechanism of action. For instance, a decrease in the flexibility of residues in the binding pocket would suggest a stabilization of that region due to the presence of the ligand.
While specific MD simulation data for this compound is not publicly available, studies on analogous benzamide derivatives have demonstrated the utility of these analyses. For example, a 15 ns MD simulation on a series of three-substituted benzamide derivatives as FtsZ inhibitors confirmed the stability of the ligand-protein complex nih.gov. In such simulations, the binding free energies can also be calculated to quantify the strength of the interaction nih.gov.
| Simulation Parameter | Typical Value for a Stable Benzamide-Protein Complex | Significance |
| Simulation Time | 15-100 ns | Allows for sufficient sampling of conformational space to assess stability. |
| RMSD of Protein Backbone | < 3 Å | Indicates the overall structural stability of the protein. |
| RMSD of Ligand | < 2 Å (relative to the protein binding pocket) | Suggests the ligand remains stably bound in the active site. |
| RMSF of Binding Site Residues | Lower than other loop regions | Indicates stabilization of the binding pocket upon ligand binding. |
This table presents hypothetical yet representative data based on typical MD simulation studies of small molecule-protein complexes.
Hydrogen bonds are critical directional interactions that play a pivotal role in the specificity and affinity of protein-ligand binding. MD simulations allow for a detailed analysis of the hydrogen bond network between this compound and its protein target. The amide group of the compound, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, as well as the methoxy group's oxygen atom, are potential sites for forming stable hydrogen bonds with amino acid residues in the binding pocket. The persistence of these hydrogen bonds throughout the simulation is a strong indicator of their importance for binding affinity.
The Solvent Accessible Surface Area (SASA) is another valuable parameter derived from MD simulations. SASA measures the surface area of a molecule that is accessible to the solvent. A decrease in the SASA of the protein-ligand complex compared to the unbound protein and ligand indicates that the binding event buries hydrophobic surfaces, which is a major driving force for complex formation. The analysis of SASA can help to identify which residues are involved in the binding interface and the extent of their burial upon ligand binding. Studies on other small molecules have shown that a significant portion of the newly designed compound is buried in the cavity of its binding site on the receptor, indicating a stable complex researchgate.net.
| Interaction Metric | Expected Findings for this compound | Implication for Binding |
| Hydrogen Bond Occupancy | High occupancy (>75%) for hydrogen bonds between the amide N-H and C=O groups and polar residues (e.g., Asp, Glu, Asn, Gln). | Indicates strong, stable interactions that anchor the ligand in the binding site. |
| Change in SASA (ΔSASA) | A negative ΔSASA upon binding, with significant contributions from the chlorobenzyl and methoxybenzyl rings. | Suggests that the hydrophobic collapse is a key contributor to the binding free energy. |
This table provides expected outcomes for this compound based on the general principles of molecular recognition and data from related systems.
Virtual Screening Approaches for Novel Analog Identification and Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is crucial for identifying novel analogs of a lead compound like this compound with potentially improved activity, selectivity, or pharmacokinetic properties.
There are two main approaches to virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. It involves docking a library of compounds into the binding site of the protein and scoring their potential interactions. This approach is powerful for discovering novel scaffolds that are chemically different from the initial lead but still fit well into the binding pocket.
Ligand-based virtual screening (LBVS), on the other hand, does not require the 3D structure of the target. Instead, it uses the chemical structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. This can be based on 2D similarity (e.g., fingerprints) or 3D similarity (e.g., shape and pharmacophore features). Pharmacophore modeling, a key LBVS technique, defines the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
For this compound, a virtual screening campaign could be designed to explore chemical space around its core structure. For instance, different substitutions on the chlorobenzyl and methoxybenzyl rings could be explored to improve binding affinity or selectivity. High-throughput virtual screening of millions of compounds can be performed to identify promising candidates for further experimental testing mdpi.com. The identified hits from virtual screening are often subjected to more rigorous computational analysis, such as MD simulations, to validate their binding stability before synthesis and biological evaluation nih.govtandfonline.com.
| Virtual Screening Strategy | Application for this compound Analog Discovery | Expected Outcome |
| Structure-Based Virtual Screening (SBVS) | Docking of large compound libraries into the putative binding site of the target protein. | Identification of novel chemical scaffolds that are predicted to have high binding affinity. |
| Ligand-Based Virtual Screening (LBVS) - Pharmacophore Modeling | Building a pharmacophore model based on the key interaction features of this compound (e.g., aromatic rings, hydrogen bond donor/acceptor). | Discovery of diverse molecules that share the essential features for activity but may have different core structures. |
| Ligand-Based Virtual Screening (LBVS) - Shape Similarity | Searching for compounds with a similar 3D shape to this compound. | Finding analogs with similar steric properties that are likely to fit into the same binding pocket. |
Pre Clinical Biological Activity and Mechanistic Investigations of N 4 Chlorobenzyl 2 Methoxybenzamide
Anticancer Activity Studies in In Vitro Cellular Models
The anticancer potential of N-(4-chlorobenzyl)-2-methoxybenzamide and related benzamide (B126) derivatives has been explored through various in vitro studies. These investigations focus on the compounds' ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms responsible for their cytotoxic effects.
While specific anti-proliferative data for this compound is not extensively detailed in the reviewed literature, studies on structurally similar benzamide and benzimidazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. These related compounds serve as a strong indicator of the potential efficacy of the broader chemical class.
For instance, various benzimidazole derivatives have shown potent anti-proliferative effects. In one study, derivatives were tested against HCT-116 colon cancer cells and MCF-7 breast cancer cells. One compound, in particular, exhibited a half-maximal inhibitory concentration (IC50) of 8.86 µg/mL against MCF-7 cells, while another showed an IC50 of 16.2 µg/mL against HCT-116 cells waocp.org. Similarly, other research has identified compounds with IC50 values as low as 0.4 µM against a panel of human carcinoma cell lines, including those from pancreatic, prostate, lung, colorectal, and breast cancers researchgate.net.
The data from these studies on related compounds underscore the potential of the benzamide scaffold as a source of effective anti-proliferative agents.
Interactive Table: Anti-proliferative Activity of Benzamide and Benzimidazole Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| Benzimidazole Derivative 1 | MCF-7 | Breast | 31.2 µg/mL waocp.org |
| Benzimidazole Derivative 2 | HCT-116 | Colon | 16.2 µg/mL waocp.org |
| Benzimidazole Derivative 2 | MCF-7 | Breast | 30.29 µg/mL waocp.org |
| Benzimidazole Derivative 4 | MCF-7 | Breast | 8.86 µg/mL waocp.org |
| Benzimidazole Derivative 4 | HCT-116 | Colon | 24.08 µg/mL waocp.org |
| Thienopyrimidine Derivative 3 | MCF-7 | Breast | 13.42 µg/mL researchgate.net |
| Thienopyrimidine Derivative 4 | MCF-7 | Breast | 28.89 µg/mL researchgate.net |
| Sertraline (Antidepressant) | Pancreatic Carcinoma | Pancreas | 0.87 µM researchgate.net |
| Niclosamide (Anthelmintic) | Various Carcinoma Lines | Multiple | ~0.6 µM researchgate.net |
Research into the mechanisms of action for this class of compounds points to a multi-faceted approach to inducing cancer cell death, involving disruption of the cell cycle, activation of programmed cell death, and inhibition of critical cellular signaling pathways.
A common mechanism of action for many cytotoxic agents is the induction of cell cycle arrest, which prevents cancer cells from completing the division process. Several studies have demonstrated that benzamide derivatives can halt the cell cycle, particularly at the G2/M transition phase researchgate.netresearchgate.net. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anticancer activity. Mechanistic studies on the most potent of these compounds revealed that it induced cell cycle arrest at the G2/M phase in human pancreatic carcinoma cells researchgate.net. This arrest is often associated with the modulation of key regulatory proteins. The down-regulation of proteins like cyclin B1 is correlated with G2/M arrest, preventing the cell from entering mitosis nih.govoncotarget.com. Other related compounds have also been shown to induce G2/M arrest, suggesting this is a common mechanistic feature of this chemical scaffold nih.govnih.gov.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this pathway within tumor cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak) mdpi.comresearchgate.net. The balance between these proteins determines a cell's fate mdpi.com.
Studies on benzamide analogs show they can modulate this pathway to induce apoptosis. For instance, treatment of cancer cells with a resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, led to the activation of caspases—the executioner enzymes of apoptosis—and a decrease in the anti-apoptotic protein Bcl-xL nih.gov. Similarly, other anticancer agents have been shown to induce apoptosis by reducing the levels of Bcl-2, thereby promoting the release of mitochondrial factors that activate the caspase cascade researchgate.netnih.gov. Targeting the anti-apoptotic Bcl-2 proteins can help overcome resistance to chemotherapy nih.gov.
Cancer cell proliferation and survival are heavily dependent on aberrant signaling pathways. The PI3K/AKT/mTOR and receptor tyrosine kinase (RTK) pathways are two of the most frequently dysregulated cascades in human cancers nih.govmdpi.comed.ac.uk. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival researchgate.netnih.gov.
The benzamide scaffold has been identified as a promising backbone for the development of inhibitors targeting these pathways. N-substituted salicylamides, which are structurally related to 2-methoxybenzamides, have been shown to inhibit multiple oncogenic signaling pathways, including the erbB-2 tyrosine kinase receptor researchgate.net. Furthermore, a related compound, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), which are key RTKs involved in angiogenesis drugbank.com. The ability of this class of compounds to interfere with these critical pro-survival pathways represents a significant aspect of their anticancer activity.
The cellular cytoskeleton, particularly microtubules, plays a critical role in cell division (mitosis). Microtubules are dynamic polymers that form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment nih.gov.
Significant evidence suggests that 2-methoxybenzamide (B150088) derivatives exert their anticancer effects by acting as anti-mitotic agents that interfere with microtubule function. Specifically, the structurally analogous compound N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide has been shown to inhibit tubulin polymerization by interacting with the colchicine binding site on β-tublin smolecule.com. Colchicine-site binding agents are a known class of microtubule destabilizers that prevent the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis nih.gov. This mechanism of microtubule depolymerization is a hallmark of many potent anti-mitotic drugs and is a likely contributor to the cytotoxic effects observed for this class of benzamides smolecule.comnih.gov.
Cellular Mechanistic Insights into Anti-cancer Action
Enzyme Inhibition Studies of this compound and its Derivatives
The enzymatic inhibitory potential of this compound and its structural analogs has been a subject of scientific inquiry across various therapeutic areas. The following sections detail the available research findings on its interaction with several key enzyme targets.
Derivatives of this compound have been investigated for their ability to inhibit cholinesterases, enzymes pivotal in the regulation of the neurotransmitter acetylcholine. A study focused on newly synthesized 2-benzofuran carboxamide-N-benzyl pyridinium halide derivatives identified several potent inhibitors of butyrylcholinesterase (BChE), with IC50 values ranging from 0.054 to 2.7 µM. While this study highlights the potential of related structures, specific inhibitory data for this compound against acetylcholinesterase (AChE) and BChE is not detailed in the currently available literature. Further research is required to fully elucidate its specific inhibitory profile against these enzymes.
Cholinesterase Inhibition Data for Related Compounds
| Compound Class | Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| 2-benzofuran carboxamide-N-benzyl pyridinium halide derivatives | Butyrylcholinesterase (BChE) | 0.054 - 2.7 µM |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer metastasis and arthritis. While numerous studies have focused on the development of MMP inhibitors, specific data on the inhibitory activity of this compound against MMPs is not prominently available in the reviewed scientific literature. Research has highlighted other benzamide derivatives, such as 3,4-dichloro-N-(1-methylbutyl)benzamide, as inhibitors of MT1-MMP. However, direct evaluation of this compound is necessary to determine its potential as an MMP inhibitor.
The targeting of essential bacterial enzymes is a cornerstone of antibiotic research and development. Enzymes such as FtsZ, DNA gyrase, topoisomerase IV, and LpxC are crucial for bacterial survival and represent attractive targets for novel antibacterial agents.
FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a key prokaryotic cytoskeletal protein involved in cell division. While benzamide derivatives have been explored as FtsZ inhibitors, specific inhibitory data for this compound against FtsZ is not currently documented.
DNA Gyrase and Topoisomerase IV: These type II topoisomerases are vital for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. There is a lack of specific published data on the inhibitory effects of this compound on DNA gyrase and topoisomerase IV.
LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. While LpxC is a validated target for new antibiotics, the inhibitory activity of this compound against this enzyme has not been reported in the available literature.
α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Currently, there is no specific information available regarding the inhibitory potential of this compound against α-glucosidase.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria. Halogenated N-benzylbenzisoselenazolones have been shown to be potent inhibitors of ureolysis in Helicobacter pylori. Although this suggests that the N-(4-chlorobenzyl) moiety can be part of a urease inhibitor, specific studies on this compound are needed to confirm its activity.
Cytokinin Oxidase/Dehydrogenase: This enzyme is involved in the degradation of cytokinins, a class of plant hormones. There is no available data on the inhibitory effect of this compound on cytokinin oxidase/dehydrogenase.
Antimicrobial Activity Investigations
The evaluation of new chemical entities for their ability to inhibit bacterial growth is a critical step in the discovery of new antibiotics. While the broader class of N-benzylbenzamides has been investigated for antibacterial properties, specific minimum inhibitory concentration (MIC) data for this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is not well-documented in the accessible scientific literature. A study on benzyl (B1604629) alcohol derivatives showed varying degrees of activity against S. aureus and Pseudomonas aeruginosa, indicating the potential for benzyl-containing compounds to exhibit antibacterial effects. However, dedicated studies are required to determine the precise antibacterial spectrum and potency of this compound.
Mechanistic Basis of Antimicrobial Action (e.g., FtsZ targeting)
The filamenting temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a validated target for novel antibacterial agents. The benzamide scaffold has been identified as a key structural feature in a class of FtsZ inhibitors. The weak antibacterial and filamentation activities of 3-methoxybenzamide served as a starting point for the development of more potent FtsZ inhibitors mdpi.com. This suggests that this compound, which contains a methoxybenzamide core, may exert its antimicrobial effects through the inhibition of FtsZ.
FtsZ polymerizes at the mid-cell to form the Z-ring, which is crucial for bacterial cytokinesis nih.gov. Small molecules that bind to FtsZ can disrupt its polymerization dynamics, leading to the inhibition of cell division and eventual cell death nih.govnih.gov. Benzamide derivatives have been shown to bind to an allosteric site on FtsZ, stabilizing the polymeric filaments and preventing their disassembly, which is a critical step in the cell division process mdpi.comnih.gov.
Structure-activity relationship studies on benzamide-based FtsZ inhibitors have revealed the importance of substitutions on both the benzamide and the N-benzyl rings for optimizing antibacterial potency. While direct experimental evidence for this compound is lacking, its structural components—the 2-methoxybenzamide and the 4-chlorobenzyl group—are consistent with features known to be important for FtsZ inhibition. The 2-methoxy group could influence the binding affinity and selectivity for the FtsZ protein, while the 4-chloro substitution on the benzyl ring is a common feature in bioactive molecules that can enhance target engagement.
Receptor Binding and Modulation Studies
The benzamide scaffold is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Although specific receptor binding data for this compound are not available, studies on analogous compounds provide insights into its potential receptor modulation activities.
For example, N-benzyltryptamine derivatives have been shown to bind to human 5-HT2 receptor subtypes nih.gov. The N-benzyl moiety is a key structural feature that can influence the affinity and functional activity at these receptors. The presence of a 4-chloro substitution on the benzyl ring, as seen in this compound, is a common modification in medicinal chemistry that can impact receptor binding and selectivity.
Furthermore, various benzamide derivatives have been synthesized and evaluated for their affinity for dopamine D2, D3, and D4 receptors. These studies have demonstrated that substitutions on both the benzamide and the N-benzyl portions of the molecule can significantly affect binding affinity and selectivity for different dopamine receptor subtypes.
Given the prevalence of the benzamide core in centrally active compounds, it is plausible that this compound could exhibit affinity for one or more neurotransmitter receptors. However, without direct experimental evidence from receptor binding assays, any potential receptor modulating activity of this specific compound remains speculative.
Structure Activity Relationship Sar Studies and Rational Design of N 4 Chlorobenzyl 2 Methoxybenzamide Analogues
Impact of Substituents on Biological Activity Profiles
The biological activity of N-(4-chlorobenzyl)-2-methoxybenzamide analogues is intricately influenced by the nature and position of various substituents on its core structure. Key modifications on the benzyl (B1604629) and benzamide (B126) moieties, as well as the introduction of additional functional groups, have been shown to modulate the activity and selectivity of these compounds.
Role of the Chlorine Atom on the Benzyl Moiety
The presence of a chlorine atom at the para-position of the benzyl moiety is a critical determinant of the biological activity in many N-benzylbenzamide derivatives. While specific SAR studies directly comparing this compound with its non-chlorinated counterpart are not extensively detailed in the available literature, broader studies on related benzamide series provide valuable insights. For instance, in a study on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was observed that the presence of a chlorine atom on the benzamide ring was detrimental to the antiproliferative activity nih.gov. This suggests that the position of the halogen is a key factor in its influence on biological efficacy.
Influence of the Methoxy (B1213986) Group on the Benzamide Moiety
The 2-methoxy group on the benzamide ring plays a pivotal role in the activity of this class of compounds. Research on N-benzyl-2-methoxy-5-propargyloxybenzoamides, which act as bleaching herbicides, underscores the importance of the 2-methoxy substituent. These studies indicate that this group is crucial for their herbicidal activity, which is achieved by interfering with the biosynthesis of plastoquinone researchgate.net. While the specific biological target differs from potential human therapeutic applications, this highlights the significance of the 2-methoxy group in modulating the molecule's interaction with enzymatic systems.
Further emphasizing the importance of the methoxy group, studies on other benzamide derivatives have shown that methoxy and hydroxy substitutions can significantly impact their biological profiles, including antiproliferative and antibacterial activities mdpi.com. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby affecting its binding affinity to target proteins.
Effects of Additional Substituents on Activity and Selectivity
The introduction of additional substituents on either the benzyl or benzamide rings of this compound analogues has been explored to fine-tune their activity and selectivity.
In a study of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors, various substitutions on both rings led to compounds with potent antiproliferative activities in the nanomolar range nih.gov. This suggests that the core N-benzylbenzamide scaffold is amenable to substitution for optimizing anticancer effects.
Furthermore, research on N-benzoyl-2-hydroxybenzamides as antiprotozoal agents demonstrated that modifications to the benzoyl moiety could lead to compounds with significant activity against various parasites nih.gov. This indicates that the benzamide portion of the molecule is a key area for structural modification to alter the spectrum of biological activity.
Studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that the presence of both electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro) groups on a phenyl ring can significantly influence inhibitory activity against enzymes like α-glucosidase nih.gov. This dual-substituent effect could be a valuable strategy in the design of this compound analogues.
The table below summarizes the effects of various substituents on the biological activity of related benzamide structures.
| Scaffold | Substituent(s) | Effect on Biological Activity | Reference |
| N-substituted benzamides | Chlorine on the benzamide ring | Decreased antiproliferative activity | nih.gov |
| Benzyl guanidines | 4-Chloro on the benzyl ring | Potent activity against S. aureus | nih.gov |
| N-benzyl-2-methoxy-benzoamides | 5-propargyloxy | Herbicidal activity | researchgate.net |
| N-benzylbenzamides | Various on both rings | Potent antiproliferative activity | nih.gov |
| N-benzoyl-2-hydroxybenzamides | Various on the benzoyl ring | Antiprotozoal activity | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | Methyl and nitro on the N-aryl ring | Enhanced α-glucosidase inhibition | nih.gov |
Pharmacophore Modeling for this compound Analogues
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity dergipark.org.tr. For this compound analogues, pharmacophore models can guide the design of new compounds with improved affinity and selectivity for their target.
A study on N-benzyl benzamide derivatives as melanogenesis inhibitors led to the development of a 3D pharmacophore model. This model was determined using a ligand-based approach and confirmed with structure-based docking methods, providing a framework for understanding the ligand-receptor interactions of this class of compounds nih.gov.
Furthermore, research on N-benzylbenzamides as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) identified a merged pharmacophore that accommodates binding to both targets acs.orgresearchgate.net. This demonstrates the utility of pharmacophore modeling in designing multi-target ligands. While a specific pharmacophore model for this compound was not explicitly found, the models developed for the broader N-benzylbenzamide class provide a strong foundation for future in silico design efforts. These models typically highlight the importance of aromatic rings, hydrogen bond donors and acceptors, and hydrophobic features, all of which are present in the this compound structure.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity rutgers.eduresearchgate.net. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.
While a specific QSAR study for this compound was not identified, QSAR analyses of structurally related compounds offer valuable information. For instance, a QSAR study was conducted on anthranilamide-based factor Xa inhibitors, which share the benzamide core. This analysis used physicochemical parameters to quantitatively analyze the biological activities and derive the structural requirements for maximal potency nih.gov.
The general principles of QSAR suggest that the biological activity of this compound analogues would be influenced by a combination of electronic, steric, and hydrophobic properties of the substituents. Descriptors such as Hammett constants (for electronic effects), molar refractivity (for steric effects), and logP (for hydrophobicity) would likely be important parameters in a QSAR model for this class of compounds. Such models are instrumental in predicting the activity of untested analogues and in prioritizing synthetic efforts.
Rational Design Principles for Optimized this compound Derivatives
Based on the available SAR, pharmacophore modeling, and QSAR studies of related compounds, several rational design principles can be formulated for the optimization of this compound derivatives. The overarching goal of such design efforts is to enhance the desired biological activity while improving pharmacokinetic and pharmacodynamic properties bpums.ac.ir.
Key design principles include:
Systematic Exploration of Benzyl Ring Substituents: While the 4-chloro group appears to be beneficial in many cases, a systematic exploration of other halogens (F, Br, I) and electron-withdrawing or electron-donating groups at the para-position is warranted. This could fine-tune the electronic properties and potential for halogen bonding, leading to improved activity.
Modification of the Benzamide Moiety: The 2-methoxy group is a key feature. Modifications at other positions of the benzamide ring with small, hydrogen-bonding groups could lead to additional interactions with the target protein. The introduction of substituents at the 5-position, as seen in the herbicidal analogues, could be explored for other biological targets researchgate.net.
Introduction of Additional Functional Groups: As demonstrated in various related series, the addition of further substituents can significantly impact activity. For example, incorporating groups that can participate in hydrogen bonding or have specific steric properties could enhance binding affinity and selectivity.
Pharmacophore-Guided Design: Utilizing existing pharmacophore models for N-benzylbenzamides as a template can guide the design of novel analogues. New compounds should be designed to fit the key features of the pharmacophore, such as the spatial arrangement of aromatic rings and hydrogen bond donors/acceptors.
QSAR-Informed Optimization: Once a series of analogues is synthesized and tested, developing a specific QSAR model can provide quantitative predictions for the activity of new designs. This allows for a more focused and efficient optimization process by prioritizing compounds with the highest predicted potency.
By integrating these rational design principles, medicinal chemists can systematically optimize the structure of this compound to develop new derivatives with enhanced therapeutic potential.
Future Research Directions and Pre Clinical Therapeutic Potential of N 4 Chlorobenzyl 2 Methoxybenzamide
Elucidation of Novel Molecular Targets for N-(4-chlorobenzyl)-2-methoxybenzamide
A crucial first step in characterizing the therapeutic potential of this compound is the identification of its molecular targets. The benzamide (B126) scaffold is a well-established pharmacophore known to interact with a variety of biological targets. For instance, various benzamide derivatives have been shown to target enzymes, receptors, and ion channels.
Future research to uncover the molecular targets of this compound could employ a range of modern techniques in chemical biology and proteomics. A common approach involves affinity-based methods, where the compound is functionalized with a tag to "fish out" its binding partners from cell lysates. Another powerful strategy is thermal proteome profiling, which can identify protein targets by observing changes in their thermal stability upon ligand binding. Computational methods, such as molecular docking and virtual screening, could also be used to predict potential targets based on the compound's structure. Identifying these targets is paramount to understanding the compound's mechanism of action and its potential therapeutic applications.
Table 1: Potential Target Classes for Benzamide Derivatives
| Target Class | Examples of Biological Roles | Relevance to this compound |
|---|---|---|
| Enzymes | Kinases, Histone Deacetylases (HDACs), Proteases | Inhibition of these enzymes is a key strategy in cancer and inflammatory diseases. |
| G-protein coupled receptors (GPCRs) | Neurotransmission, inflammation, metabolism | Modulation of GPCRs is central to treatments for a wide range of disorders. |
| Ion Channels | Neuronal signaling, cardiac function | Targeting ion channels is important in neurological and cardiovascular medicine. |
Investigation of Polypharmacological Profiles and Multi-Targeting Strategies
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govwikipedia.orgnih.gov Consequently, compounds that can modulate several targets simultaneously—a concept known as polypharmacology—can offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govwikipedia.org The structural features of this compound suggest it may possess such a multi-targeted profile.
Investigating the polypharmacology of this compound would involve screening it against a broad panel of biological targets. nih.gov This could reveal a profile of activities that might not be apparent from single-target assays. If this compound is found to interact with multiple disease-relevant targets, it could become a valuable lead for developing multi-target drugs. This strategy is increasingly being explored as an effective therapeutic approach for complex multifactorial diseases. researchgate.netfrontiersin.org
Development of this compound Analogues with Enhanced Specificity and Potency
Once initial biological activity is established for this compound, the next logical step would be the synthesis and evaluation of a library of analogues. This process, known as a structure-activity relationship (SAR) study, is fundamental to medicinal chemistry for optimizing the properties of a lead compound.
By systematically modifying different parts of the this compound molecule—such as the position and nature of the substituents on the aromatic rings—researchers can identify which structural features are critical for its biological activity. This can lead to the development of new analogues with improved potency, selectivity, and pharmacokinetic properties. For example, replacing the chloro group with other halogens or with electron-donating or-withdrawing groups could significantly impact target binding and cellular activity.
Table 2: Potential Modifications for SAR Studies of this compound
| Molecular Scaffold | Potential Modifications | Desired Outcome |
|---|---|---|
| 4-chlorobenzyl group | Varying the substituent on the benzyl (B1604629) ring (e.g., fluoro, bromo, methyl, trifluoromethyl) | Enhance potency and selectivity; modulate lipophilicity. |
| 2-methoxybenzamide (B150088) group | Shifting the methoxy (B1213986) group to other positions; introducing additional substituents. | Improve target engagement and pharmacokinetic properties. |
Mechanistic Validation of Pre-clinical Biological Observations
Any promising pre-clinical observations for this compound or its optimized analogues would require rigorous mechanistic validation. This involves a series of experiments designed to confirm that the observed biological effects are indeed due to the compound's interaction with its intended molecular target(s) within a cellular or whole-organism context.
Key validation experiments could include target engagement assays to confirm that the compound binds to its target in living cells. Furthermore, genetic approaches, such as target gene knockdown or knockout, can be used to demonstrate that the compound's activity is dependent on the presence of its target. Cellular imaging techniques can also be employed to visualize the compound's localization within the cell and its effect on downstream signaling pathways. These validation studies are critical for building a strong case for further pre-clinical and, eventually, clinical development.
Application in Chemical Biology as Research Probes
Beyond its potential as a therapeutic agent, a well-characterized compound like this compound could serve as a valuable chemical probe. frontiersin.orgresearchgate.netnih.gov Chemical probes are small molecules with high potency and selectivity for a specific biological target, used to investigate the function of that target in biological systems. aacrjournals.orgaacrjournals.org
To be considered a high-quality chemical probe, a compound should ideally have a potent and selective interaction with its target, and a clear mechanism of action. aacrjournals.orgaacrjournals.org If this compound is found to have such properties, it could be used to explore the roles of its target protein in health and disease. This could, in turn, lead to the discovery of new biological pathways and the identification of novel drug targets. The development of a specific and potent chemical probe from the this compound scaffold would be a significant contribution to the field of chemical biology.
Q & A
Q. What is the standard laboratory synthesis protocol for N-(4-chlorobenzyl)-2-methoxybenzamide?
The compound is synthesized via a coupling reaction between 2-methoxybenzoic acid and 4-chlorobenzylamine. Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide bond formation under low-temperature conditions (-50°C). Post-synthesis purification involves recrystallization, and structural confirmation is achieved through IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.4 ppm), and elemental analysis (C, H, N within ±0.3% theoretical values) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Q. What preliminary biological screening methods are used for this compound?
Initial screens include in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease assays). For example, analogs with similar halogen substitutions have shown IC₅₀ values in the micromolar range against specific cancer targets .
Advanced Research Questions
Q. How do pH and temperature conditions influence the fluorescence properties of this compound?
Fluorescence intensity is maximized at pH 5 and 25°C , with excitation/emission wavelengths of λex340 nm and λem380 nm . Stability studies show fluorescence remains constant for ≥24 hours. Methodological optimization involves spectrofluorometric titration with metal ions (e.g., Pb²⁺) to assess binding constants (logK ~4.2) .
Q. What strategies improve synthetic yield and purity in large-scale reactions?
- Temperature Control : Maintain reaction at -50°C to minimize side reactions.
- Coupling Reagent Ratios : Optimize DCC:HOBt at 1:1.2 to enhance amide formation efficiency.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization (ethanol/water) for the final product .
Q. How do halogen substitutions (e.g., Cl vs. F/Br) affect biological activity?
The 4-chlorobenzyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability compared to fluoro analogs (logP ~2.3). Bromine substitution may improve binding affinity but reduce solubility. Comparative SAR studies using in silico docking (e.g., AutoDock Vina) reveal chlorine’s optimal van der Waals interactions with hydrophobic enzyme pockets .
Q. What methodologies elucidate the compound’s enzyme inhibition mechanism?
- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots under varied substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Molecular Dynamics Simulations : Analyze ligand-protein stability (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How can structural modifications enhance pharmacological properties?
- Methoxy Group : Improves aqueous solubility (logS ~-3.2) versus non-substituted analogs (logS ~-4.1).
- Chlorine Position : Para-substitution on benzyl maximizes steric complementarity with target receptors.
- Hybrid Derivatives : Incorporating thiazolidinone or triazole moieties (e.g., ) may enhance multitarget activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
